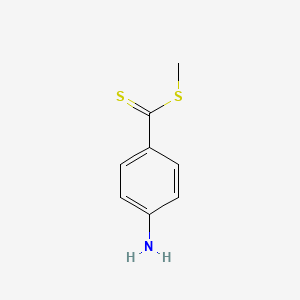

Methyl 4-aminobenzenecarbodithioate

Description

Methyl 4-aminobenzenecarbodithioate (C₈H₉NS₂, molecular weight: 183.01764 Da) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an amino (-NH₂) group and a carbodithioate (-SCSSCH₃) moiety . Its InChIKey (JIMNUMODUJITEG-UHFFFAOYSA-N) and molecular formula distinguish it from other esters and thioate derivatives.

Properties

CAS No. |

54996-48-4 |

|---|---|

Molecular Formula |

C8H9NS2 |

Molecular Weight |

183.3 g/mol |

IUPAC Name |

methyl 4-aminobenzenecarbodithioate |

InChI |

InChI=1S/C8H9NS2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 |

InChI Key |

JIMNUMODUJITEG-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Methyl Esters and Thioate Derivatives

Methyl 4-aminobenzenecarbodithioate vs. (S)-Methyl 4-(1-aminoethyl)benzoate

- Structural Differences: The target compound features a carbodithioate group (-SCSSCH₃), whereas (S)-Methyl 4-(1-aminoethyl)benzoate (C₁₀H₁₃NO₂, MW: 179.22 Da) contains a benzoate ester (-COOCH₃) and a chiral aminoethyl side chain . The sulfur atoms in the dithioate group enhance nucleophilicity and metal-chelating capacity compared to the oxygen-dominated reactivity of the benzoate ester.

- Synthetic Efficiency: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized with 83% yield via a reaction involving 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethylbenzoate . No synthetic data is available for this compound, but its patent activity implies scalable production methods .

This compound vs. Schembl22775018

- Molecular Features :

- Schembl22775018 (C₉H₁₁BrN₂O₂, MW: 258.0004 Da) incorporates bromine and oxygen, unlike the sulfur-rich dithioate group in the target compound .

- Bromine increases molecular weight and may confer electrophilic reactivity, whereas the dithioate group favors soft acid coordination (e.g., transition metals).

Amino-Substituted Aromatic Compounds

This compound vs. 4-Dimethylaminoazobenzene

- The primary amino group (-NH₂) in this compound enhances its reactivity in nucleophilic substitutions compared to the tertiary amine in 4-dimethylaminoazobenzene.

- Similar data gaps exist for this compound, though its patent status suggests controlled industrial use .

Ionic vs. Neutral Sulfur/Oxygen-Containing Compounds

This compound vs. 2-Aminoanilinium 4-methylbenzenesulfonate

- Physical Properties: 2-Aminoanilinium 4-methylbenzenesulfonate (C₆H₉N₂⁺·C₇H₇O₃S⁻) is an ionic salt with sulfonate (-SO₃⁻) and ammonium groups, enabling high water solubility and hydrogen-bonded crystal structures . this compound, as a neutral molecule, likely exhibits lower solubility in polar solvents but higher lipid compatibility.

Structural Behavior :

Data Table: Key Properties of this compound and Analogues

Research Implications and Gaps

- Applications: this compound’s dithioate group suggests utility in metal recovery or organocatalysis, contrasting with the dye properties of 4-dimethylaminoazobenzene or the ionic behavior of 2-aminoanilinium sulfonate.

- Data Limitations : Peer-reviewed studies on the target compound’s toxicity, synthetic optimization, and biological activity are scarce compared to its analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.